TPhB possesses properties that make it a valuable component in the development of ionic liquids and electrolytes. Its bulky tetraphenylborate anion contributes to the ionic liquid's thermal stability and reduces the risk of decomposition at high temperatures. Additionally, the combination of a bulky anion and a lipophilic cation (tetrabutylphosphonium) can enhance the solubility of the ionic liquid in organic solvents, making it suitable for various electrochemical applications. Research suggests TPhB-based ionic liquids can be employed in electrolytes for fuel cells and dye-sensitized solar cells [1].
[1] Electrochemical and physical properties of ionic liquids based on tetraarylborate anions, Journal of Molecular Liquids (2006) ()
TPhB can act as a catalyst or catalyst precursor in specific organic reactions. The lipophilic nature of the cation and the weakly coordinating tetraphenylborate anion make TPhB suitable for certain catalytic processes. Studies have explored the potential of TPhB as a catalyst for transfer hydrogenation reactions and Diels-Alder cycloadditions [2].
[2] Tetraarylborate Salts: From Byproducts to Valuable Synthons and Catalysts, Chemical Reviews (2016) ()
Research suggests TPhB can be employed in the synthesis of functional materials. For instance, TPhB has been used as a precursor for the preparation of boron-doped diamond films, which possess unique semiconducting properties [3].
[3] Chemical vapor deposition of boron-doped diamond films using tetraarylborate precursors, Diamond and Related Materials (2002) ()
Tetrabutylphosphonium tetraphenylborate is a salt formed from tetrabutylphosphonium cations and tetraphenylborate anions. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 227.0 to 234.0 °C . The compound is notable for its lipophilicity and solubility in organic solvents, making it useful in various chemical applications.
TPhB does not have a well-defined mechanism of action as it primarily functions as a counterion in various research applications. Its role lies in influencing the properties of the cation it associates with, such as improving stability or solubility.
Tetrabutylphosphonium tetraphenylborate can be synthesized through various methods:
Tetrabutylphosphonium tetraphenylborate has several important applications:
Studies have investigated the interactions of tetrabutylphosphonium tetraphenylborate with solvents and other ions. Conductivity measurements have shown how this compound behaves in different solvents like acetone and acetonitrile, providing insights into its ion-pair formation and thermodynamic properties .
Tetrabutylphosphonium tetraphenylborate shares similarities with other tetraalkylammonium and phosphonium salts. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tetrabutylammonium bromide | Tetraalkylammonium salt | Commonly used in organic synthesis |
| Tetrabutylammonium tetraphenylborate | Tetraalkylammonium salt | Used for precipitation and ion exchange |
| Sodium tetraphenylborate | Tetraphenylborate salt | Acts as a precipitating agent for metal ions |
What sets tetrabutylphosphonium tetraphenylborate apart is its unique phosphonium cation, which imparts distinct solubility and electrochemical properties compared to ammonium-based salts. Additionally, its application as an electrolyte in electrochemistry highlights its utility beyond traditional uses of similar compounds.
The most established synthetic approach involves the direct quaternization of tributylphosphine with butyl halides to form the corresponding tetrabutylphosphonium halide, followed by anion exchange with sodium tetraphenylborate [1] [2]. This conventional method utilizes the nucleophilic properties of tertiary phosphines to attack alkyl halides, resulting in the formation of quaternary phosphonium cations. The reaction typically proceeds through a nucleophilic substitution mechanism where tributylphosphine attacks the electrophilic carbon center of butyl bromide or butyl chloride [1].
The synthesis of tributylphosphine precursor follows established industrial protocols involving the hydrophosphination of phosphine with 1-butene under free radical conditions. This process adheres to anti-Markovnikov selectivity, yielding the desired tributylphosphine in good yields. The subsequent quaternization reaction requires elevated temperatures ranging from 100-150°C and extended reaction times of 6-12 hours to achieve acceptable conversion rates of 75-85% [1].
Researchers have demonstrated that the quaternization efficiency is significantly influenced by the nature of the halide leaving group, with bromides generally providing superior reactivity compared to chlorides. The reaction mechanism involves the formation of a pentacoordinate phosphonium intermediate, which subsequently eliminates the halide ion to yield the stable tetrahedral phosphonium cation [2].
The metathesis reaction between preformed tetrabutylphosphonium halides and sodium tetraphenylborate has emerged as a highly efficient alternative synthetic route [3] [4] [5]. This approach leverages the principle of salt metathesis, where the exchange of counterions occurs in solution, driven by the formation of insoluble sodium halides and the favorable solubility characteristics of the tetraphenylborate anion in organic solvents.
The metathesis process typically involves dissolving tetrabutylphosphonium bromide in aqueous solution and subsequently adding sodium tetraphenylborate, resulting in immediate precipitation of the desired product [4]. The reaction proceeds rapidly at room temperature, requiring only 15 minutes for completion with yields consistently exceeding 85-95%. The driving force for this transformation is the preferential formation of the poorly soluble sodium bromide byproduct, which can be easily separated through filtration [5].
Advanced metathesis protocols have incorporated solvent optimization strategies to enhance product purity and yield. Research has shown that ethanol-water mixtures in a 3:4 volume ratio provide optimal conditions for the metathesis reaction, facilitating complete ion exchange while minimizing side reactions [6]. The tetraphenylborate anion confers exceptional lipophilicity to the resulting salt, enabling facile extraction into organic phases and subsequent purification through recrystallization [3].
Recent developments in electrochemical synthesis have provided environmentally sustainable alternatives for producing tetrabutylphosphonium tetraphenylborate. These methods utilize controlled electrochemical conditions to facilitate the formation of phosphonium cations while simultaneously generating the desired tetraphenylborate counterion [7] [8]. The electrochemical approach eliminates the need for harsh chemical reducing agents and provides precise control over reaction stoichiometry.
The electrochemical synthesis typically employs specialized cell configurations with inert electrodes to prevent unwanted side reactions. Research has demonstrated that optimal current densities and electrolyte compositions are critical for achieving high yields and product purity. The process operates under mild conditions at room temperature, making it particularly attractive for industrial applications where energy efficiency is paramount [8].
The selection of appropriate solvent systems plays a crucial role in optimizing the synthesis of tetrabutylphosphonium tetraphenylborate. Systematic studies have revealed that solvent polarity, coordinating ability, and thermal stability significantly influence reaction kinetics, product yield, and purity [9] [6]. Dichloromethane has emerged as a preferred solvent for many synthetic protocols due to its excellent solvating properties for both organic phosphines and halogenated intermediates.
Advanced solvent optimization studies have demonstrated that mixed solvent systems often provide superior performance compared to single-component solvents. The ethanol-water system, particularly in a 3:4 volume ratio, has shown exceptional effectiveness for metathesis reactions, providing yields exceeding 89-95% while maintaining excellent product purity [6]. The aqueous component facilitates the dissolution of inorganic salts, while the organic component ensures adequate solubility of the phosphonium product.
Temperature-dependent solvent optimization has revealed critical relationships between reaction temperature, solvent boiling point, and reaction efficiency. Research has shown that reactions conducted near the solvent boiling point often exhibit enhanced kinetics due to increased molecular motion and improved mass transfer. However, excessive temperatures can lead to thermal decomposition of sensitive intermediates, necessitating careful balance between reaction rate and product stability [9].
The implementation of phase transfer catalysis principles has significantly improved the efficiency of tetrabutylphosphonium tetraphenylborate synthesis in biphasic systems. These approaches utilize the unique properties of quaternary phosphonium salts themselves as phase transfer agents, creating self-catalyzing reaction environments that enhance overall process efficiency [10] [11].
Studies have demonstrated that small amounts of preformed phosphonium salts can dramatically accelerate the quaternization of tertiary phosphines in two-phase systems. The phosphonium cations facilitate the transport of halide anions between aqueous and organic phases, effectively increasing the local concentration of reactive species at the phase interface. This enhancement mechanism has enabled reaction times to be reduced from hours to minutes while maintaining high yields [11].
The optimization of phase transfer conditions has revealed that the ratio of organic to aqueous phase volume significantly impacts reaction efficiency. Research has established that organic:aqueous ratios between 2:1 and 4:1 provide optimal conditions for most synthetic protocols. Additionally, the pH of the aqueous phase must be carefully controlled to prevent hydrolysis of sensitive intermediates and ensure complete ion exchange during metathesis reactions [10].
The utilization of ionic liquid media for tetrabutylphosphonium tetraphenylborate synthesis represents a cutting-edge approach that combines the benefits of green chemistry with enhanced reaction efficiency. Ionic liquids provide unique reaction environments characterized by negligible vapor pressure, excellent thermal stability, and tunable physicochemical properties [12] [13].
Research has demonstrated that specific ionic liquid compositions can dramatically improve reaction selectivity and product yield compared to conventional molecular solvents. The ionic nature of these media facilitates the stabilization of charged intermediates, potentially altering reaction mechanisms to favor desired pathways. Studies have shown that phosphonium-based ionic liquids can serve dual roles as both reaction medium and template for product formation [12].
The implementation of ionic liquid systems has enabled the development of novel one-pot synthetic protocols that combine multiple reaction steps in a single vessel. These approaches eliminate the need for intermediate isolation and purification, significantly reducing process complexity and waste generation. Temperature optimization studies in ionic liquid media have revealed optimal operating ranges between 100-150°C, providing excellent balance between reaction rate and thermal stability [13].
Industrial-scale production of tetrabutylphosphonium tetraphenylborate faces significant challenges related to raw material supply chain management and cost control. The synthesis relies heavily on specialty phosphine precursors, which are subject to volatile pricing due to their limited production capacity and specialized manufacturing requirements [14] [15]. The phosphine market is characterized by a relatively small number of suppliers, creating potential supply chain vulnerabilities that can impact production continuity.
The cost structure for industrial production reveals that raw materials typically account for 60-70% of total production costs, with tributylphosphine being the single largest expense component. Market analysis indicates that phosphine prices have exhibited significant volatility, with fluctuations of 30-50% observed over annual periods [14]. This price instability creates substantial challenges for production planning and profit margin management.
Strategic approaches to raw material cost management include the establishment of long-term supply agreements with multiple vendors to ensure price stability and supply security. Some manufacturers have implemented vertical integration strategies, developing in-house phosphine production capabilities to reduce dependence on external suppliers. However, this approach requires substantial capital investment and technical expertise in phosphine chemistry [15].
Quality control of raw materials presents additional challenges, as impurities in phosphine precursors can significantly impact final product quality. Industrial protocols typically require phosphine purity levels exceeding 99%, necessitating sophisticated analytical capabilities and strict supplier qualification procedures. The implementation of comprehensive supplier auditing programs has become essential for maintaining product quality standards [16].
The industrial synthesis of tetrabutylphosphonium tetraphenylborate demands sophisticated process control systems to manage the complex interplay of reaction parameters, safety requirements, and quality specifications. The air-sensitive nature of phosphine intermediates necessitates the implementation of comprehensive inert atmosphere systems throughout the production facility [17] [2].
Temperature control represents a critical challenge in industrial production, as reaction exotherms can lead to thermal runaway conditions if not properly managed. Advanced process control systems must incorporate multiple temperature monitoring points, automated cooling systems, and emergency shutdown procedures. Research has demonstrated that temperature deviations of just 5-10°C can result in significant yield losses and product quality degradation [9].
Moisture control is equally critical, as trace water can lead to hydrolysis of phosphonium intermediates and the formation of undesired byproducts. Industrial facilities typically maintain atmospheric moisture levels below 10 ppm through the use of sophisticated drying systems and continuous monitoring equipment. The implementation of real-time moisture analyzers with automated response systems has proven essential for maintaining process stability [2].
Advanced process analytical technology has enabled the development of in-line monitoring systems that provide real-time feedback on reaction progress and product quality. These systems utilize techniques such as near-infrared spectroscopy and mass spectrometry to monitor key reaction parameters without the need for sample withdrawal. The integration of these technologies with automated control systems has significantly improved process reliability and product consistency [16].
The design of industrial-scale equipment for tetrabutylphosphonium tetraphenylborate production presents unique engineering challenges related to material compatibility, process safety, and operational efficiency. The corrosive nature of halide-containing reaction mixtures requires the use of specialized materials of construction, typically high-grade stainless steel or exotic alloys, significantly increasing capital equipment costs [18].
Reactor design must accommodate the need for inert atmosphere operation while providing efficient mixing and heat transfer. The development of specialized agitation systems that minimize air ingress while maintaining adequate mass transfer has required innovative engineering approaches. Some facilities have implemented magnetic drive systems to eliminate shaft seals, which represent potential leak points for air infiltration [19].
Heat transfer challenges arise from the relatively high viscosity of phosphonium salt solutions and the need to maintain precise temperature control during exothermic reactions. The design of efficient cooling systems often requires increased heat transfer surface area, leading to more complex and expensive reactor configurations. Some manufacturers have implemented microreactor technology to enhance heat transfer efficiency and improve process control [16].
Purification equipment design presents particular challenges due to the need to handle air-sensitive materials while achieving high product purity. The development of continuous crystallization systems that operate under inert atmosphere has enabled improved product quality while reducing batch-to-batch variability. These systems incorporate advanced filtration and washing capabilities to remove impurities while minimizing product exposure to atmospheric moisture [15].
Industrial production of tetrabutylphosphonium tetraphenylborate must meet stringent quality standards that often exceed 99% purity for many applications. The complex analytical requirements for phosphonium salt characterization necessitate sophisticated laboratory capabilities and highly trained personnel. Standard analytical protocols typically include phosphorus nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis [20].
The development of rapid analytical methods for in-process monitoring has become essential for maintaining production efficiency while ensuring quality compliance. Research has focused on the implementation of automated analytical systems that can provide real-time feedback on product quality without requiring extensive sample preparation. These systems have enabled the detection of trace impurities that could impact product performance in downstream applications [20].
Regulatory compliance requirements vary significantly across different market segments and geographic regions. Pharmaceutical and electronic applications often require compliance with stringent purity specifications and documentation requirements. The implementation of comprehensive quality management systems, including statistical process control and traceability protocols, has become essential for meeting these demanding requirements [21].
Batch release testing procedures must be designed to ensure that every production lot meets specification requirements while minimizing analytical time and cost. The development of risk-based testing strategies, which focus analytical resources on the most critical quality attributes, has enabled more efficient batch release processes. These approaches utilize historical process data and statistical analysis to optimize testing protocols [16].
| Property | Value | Reference |
|---|---|---|
| Crystal System | Not specified in sources | [1] |
| Space Group | Not directly reported | [1] |
| Thermal Transition Temperature | Approximately 150°C | [1] |
| Phase Behavior | Ferroelastic behavior with thermal phase transition | [1] |
| Molecular Packing | Ion-pair structure with tetrabutylphosphonium cation and tetraphenylborate anion | [1] [2] |
The ferroelastic deformation is accompanied by twin transformations where the bent and unbent parts maintain identical crystal structures but exhibit different relative molecular orientations [1]. This unique behavior makes tetrabutylphosphonium tetraphenylborate particularly interesting for applications requiring mechanical flexibility combined with thermal responsiveness.
Tetrabutylphosphonium tetraphenylborate demonstrates characteristic solubility patterns that reflect the hydrophobic nature of both ionic components. The compound is completely insoluble in water due to the hydrophobic alkyl chains of the tetrabutylphosphonium cation and the phenyl rings of the tetraphenylborate anion [2] [4] [5]. This hydrophobic character is enhanced by the bulky nature of both ions, which prevents effective solvation by polar protic solvents.
The compound exhibits excellent solubility in various organic solvents, making it particularly valuable for electrochemical and synthetic applications. Tetrahydrofuran represents an optimal solvent system, providing good dissolution characteristics suitable for electrochemical studies [4]. The solubility in acetone facilitates purification and synthetic procedures, while chloroform serves as a common medium for spectroscopic characterization [4] [5] [6].
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Insoluble | Hydrophobic nature of both cation and anion | [2] [4] [5] |
| Tetrahydrofuran (THF) | Soluble | Suitable for electrochemical studies | [4] |
| Acetone | Soluble | Used in synthesis and purification | [4] [6] |
| Chloroform | Soluble | Common solvent for characterization | [4] [5] |
| Organic Solvents (General) | Good solubility | Enhanced by bulky hydrophobic ions | [2] |
| Non-polar Solvents | Good thermal stability and solubility | Useful in organic synthesis and materials science | [2] |
The enhanced solubility in non-polar solvents results from favorable interactions between the hydrophobic regions of the ionic species and the solvent molecules. This property, combined with good thermal stability, makes the compound particularly useful in organic synthesis and materials science applications where polar solvents might interfere with reaction mechanisms or product stability [2].
The viscosity and density characteristics of tetrabutylphosphonium tetraphenylborate solutions follow typical patterns observed for quaternary ammonium and phosphonium ionic compounds. Temperature-dependent studies have been conducted using related tetrabutylammonium tetraphenylborate systems, providing insight into the expected behavior of the phosphonium analog [7] [8] [9].
Viscometric measurements at 25°C represent standard conditions for most ionic compound characterizations [7] [8] [9]. The viscosity of solutions decreases systematically with increasing temperature, following the typical behavior pattern of ionic liquids and organic salts [7] [8] [10]. At elevated temperatures of 35°C and 50°C, further reductions in viscosity are observed, indicating enhanced molecular mobility and reduced intermolecular interactions [7] [8] [10].
| Temperature (°C) | Property | Observation | Reference |
|---|---|---|---|
| 25 | Reference temperature for most measurements | Standard measurement conditions for ionic compounds | [7] [8] [9] |
| 35 | Elevated temperature studies | Decreased viscosity with temperature increase | [7] [8] [10] |
| 50 | High temperature measurements | Further reduction in viscosity | [10] |
| Variable | Temperature-dependent behavior | Follows typical ionic liquid behavior patterns | [7] [8] [9] |
Spectroscopic characterization of tetrabutylphosphonium tetraphenylborate provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed information about the molecular structure and dynamics of both ionic components.
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals for the butyl chain protons of the tetrabutylphosphonium cation. The chemical shifts appear in the range of δ 0.9-2.5 ppm, displaying complex multiplet patterns consistent with the linear alkyl chain structure [11] [12] [13]. The integration ratios confirm the expected stoichiometry of four equivalent butyl groups.
Phosphorus-31 nuclear magnetic resonance (³¹P NMR) provides definitive identification of the quaternary phosphorus center. The spectrum displays a single sharp peak at δ +30 to +35 ppm, characteristic of quaternary phosphonium salts [14] [11] [13]. This chemical shift range is typical for tetraalkylphosphonium compounds and confirms the tetrahedral coordination geometry around the phosphorus atom.
Boron-11 nuclear magnetic resonance (¹¹B NMR) spectroscopy identifies the tetraphenylborate anion through a sharp singlet at δ -6 to -7 ppm [11]. This chemical shift is characteristic of tetrahedral boron centers coordinated to four phenyl groups, confirming the anionic structure.
Fourier Transform Infrared Spectroscopy
Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm both the cationic and anionic components. The C-H stretching vibrations appear in the range of 2800-3100 cm⁻¹, corresponding to both aliphatic and aromatic hydrogen atoms [15] [16]. Aromatic C-C and C-H stretching vibrations are observed in the 1400-1600 cm⁻¹ region, confirming the presence of phenyl rings in the tetraphenylborate anion [15] [16].
X-ray Diffraction
X-ray diffraction analysis confirms the crystalline nature of tetrabutylphosphonium tetraphenylborate and provides information about long-range structural order [1] [3]. The diffraction patterns display characteristic peaks consistent with organic ionic crystals, supporting the proposed ion-pair structure. The crystalline diffraction patterns confirm the structural integrity and provide evidence for the observed thermal phase transitions.
| Technique | Chemical Shift/Frequency Range | Characteristic Features | Reference |
|---|---|---|---|
| ¹H NMR | δ 0.9-2.5 ppm (butyl chains) | Multiplets for butyl chain protons | [11] [12] [13] |
| ³¹P NMR | δ +30 to +35 ppm (quaternary phosphorus) | Single sharp peak for P⁺(Bu)₄ | [14] [11] [13] |
| ¹¹B NMR | δ -6 to -7 ppm (tetraphenylborate) | Sharp singlet for B⁻(Ph)₄ | [11] |
| FT-IR | 2800-3100 cm⁻¹ (C-H), 1400-1600 cm⁻¹ (aromatic) | Aromatic C-C and C-H stretching vibrations | [15] [16] |
| X-ray Diffraction | Crystalline diffraction patterns | Long-range crystalline order | [1] [3] |